![molecular formula C24H21NO2 B2608670 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 533868-00-7](/img/structure/B2608670.png)

6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

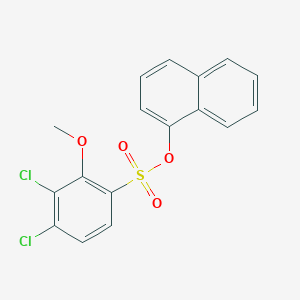

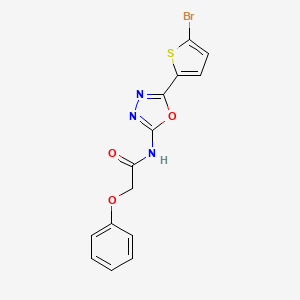

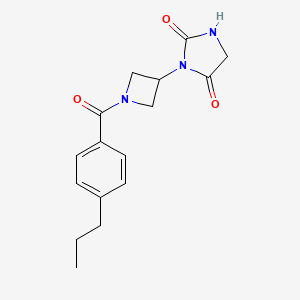

The molecular structure of 6-(4-Butylphenyl)benzodbenzazepine-5,7-dione is complex, with multiple bonds and aromatic rings . It contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .Aplicaciones Científicas De Investigación

Chemistry and Biological Activity

6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, as part of the benzazepine family, has been explored for its significant biological activities. Specifically, the chemistry and biological activity of benzazepines have been extensively studied, revealing structure-activity relationships that show cytotoxicity against certain human cancer cells, the ability to form complexes with DNA, and inhibitory effects on multidrug resistance proteins. These findings suggest potential therapeutic applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).

Synthetic Phenolic Antioxidants

While not directly related to 6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione, research on synthetic phenolic antioxidants (SPAs) provides context for the environmental and health implications of synthetic chemicals. SPAs, used to retard oxidation in various products, have been detected in multiple environmental matrices and human tissues, indicating widespread exposure. This research highlights the need for developing new compounds with lower toxicity and environmental impact, a principle that can be applied to the development and application of benzazepines (Liu & Mabury, 2020).

Synthetic Approaches to Benzodiazepines

The synthesis of benzodiazepines, closely related to benzazepines, involves various chemical strategies, reflecting the broad interest in these compounds due to their diverse biological activities. This area of research underlines the importance of benzazepines in medicinal chemistry and their potential applications in developing new pharmacological agents (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Environmental Behavior of Parabens

Research into the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence and potential health effects of widely used synthetic compounds. By understanding the environmental impact of such substances, this research indirectly supports the need for careful consideration of the ecological consequences of benzazepine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Triazine-Based Heterocyclic Compounds

The exploration of triazine-based compounds for their potent pharmacological activities provides a parallel to the study of benzazepines. Like benzazepines, triazines are an example of heterocyclic compounds with significant biological relevance, highlighting the broader interest in heterocyclic chemistry for drug development (Verma, Sinha, & Bansal, 2019).

Propiedades

IUPAC Name |

6-(4-butylphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO2/c1-2-3-8-17-13-15-18(16-14-17)25-23(26)21-11-6-4-9-19(21)20-10-5-7-12-22(20)24(25)27/h4-7,9-16H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVXIOTROHLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)